molecular formula C23H24ClN7O B2417261 6-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 878064-03-0

6-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B2417261
CAS RN: 878064-03-0
M. Wt: 449.94
InChI Key: SVSDBMHAOIOWDK-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a pyrazolo[3,4-d]pyrimidin-4-amine group, a piperazine ring substituted with a 3-chlorophenyl group, and a methoxyphenyl group. These groups are common in many biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups in space. Unfortunately, without specific information, it’s difficult to provide a detailed analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Properties such as solubility, melting point, and reactivity can be influenced by the functional groups present in the molecule .

Scientific Research Applications

Antimicrobial Activities

Compounds with similar structural features have been synthesized and evaluated for their antimicrobial activities. For instance, novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives have been synthesized and found to possess good or moderate activities against test microorganisms, indicating potential utility in the development of new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Anticonvulsant and Antimicrobial Agents

The development and validation of HPLC determination of related substances in a novel anticonvulsant agent, Epimidin, showcases the importance of advanced analytical methods in the quality control of new pharmaceutical compounds. This research underlines the compound's potential application in treating epilepsy and its thorough investigation for stability under various conditions (Severina et al., 2021).

Antipsychotic Potential

The exploration of 1,4-disubstituted aromatic piperazines has identified high-affinity dopamine receptor partial agonists, demonstrating the potential of such compounds in developing new antipsychotic drugs. This highlights the possibility of designing G protein-biased partial agonists as novel therapeutics for psychiatric disorders (Möller et al., 2017).

Anticancer Activity

A study on 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives revealed their antiproliferative effect against human cancer cell lines, suggesting the potential of structurally similar compounds in cancer therapy. Among the series, certain derivatives showed significant activity, indicating their promise as anticancer agents (Mallesha et al., 2012).

Mechanism of Action

The mechanism of action of a compound depends on its biological activity. Piperazine rings, for example, are found in many pharmaceuticals and can modulate the pharmacokinetic properties of a drug .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as its biological activity. Without specific information, it’s difficult to provide details on the safety and hazards of this compound .

Future Directions

The future research directions for this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

properties

IUPAC Name

6-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN7O/c1-29-22-20(15-25-29)21(26-17-6-4-8-19(14-17)32-2)27-23(28-22)31-11-9-30(10-12-31)18-7-3-5-16(24)13-18/h3-8,13-15H,9-12H2,1-2H3,(H,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVSDBMHAOIOWDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NC3=CC(=CC=C3)OC)N4CCN(CC4)C5=CC(=CC=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

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